molecular formula C60H96O25 B12379039 Foenumoside B

Foenumoside B

Cat. No.: B12379039
M. Wt: 1217.4 g/mol
InChI Key: KVLOEUJTCWCQEM-JAWZDEPWSA-N
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Description

Foenumoside B is a triterpene saponin isolated from the plant Lysimachia foenum-graecum. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of metabolic disorders such as obesity and diabetes. This compound has been shown to inhibit adipocyte differentiation and lipid accumulation, making it a promising candidate for further research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

Foenumoside B is primarily isolated from the plant Lysimachia foenum-graecum. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization. The plant material is first dried and powdered, then subjected to solvent extraction using methanol or ethanol. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods, such as plant cell culture and metabolic engineering, hold promise for large-scale production in the future .

Chemical Reactions Analysis

Types of Reactions

Foenumoside B undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Foenumoside B has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying triterpene saponins and their chemical properties.

    Biology: Investigated for its role in inhibiting adipocyte differentiation and lipid accumulation.

    Medicine: Explored for its potential therapeutic effects in treating metabolic disorders such as obesity and diabetes.

Mechanism of Action

Foenumoside B exerts its effects primarily through the inhibition of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipocyte differentiation. By antagonizing PPARγ, this compound inhibits the expression of lipogenic genes and reduces lipid accumulation in adipocytes. Additionally, it activates AMP-activated protein kinase (AMPK) signaling, which shifts lipid metabolism towards lipolysis .

Comparison with Similar Compounds

Foenumoside B is unique among triterpene saponins due to its dual action on PPARγ inhibition and AMPK activation. Similar compounds include:

Properties

Molecular Formula

C60H96O25

Molecular Weight

1217.4 g/mol

IUPAC Name

[(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(acetyloxymethyl)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C60H96O25/c1-12-25(2)50(75)85-49-48(74)60(24-77-27(4)63)29(19-55(49,5)6)28-13-14-34-57(9)17-16-36(56(7,8)33(57)15-18-58(34,10)59(28,11)20-35(60)64)82-53-46(40(68)32(23-76-53)81-52-45(73)42(70)38(66)30(21-61)79-52)84-54-47(43(71)39(67)31(22-62)80-54)83-51-44(72)41(69)37(65)26(3)78-51/h12-13,26,29-49,51-54,61-62,64-74H,14-24H2,1-11H3/b25-12-/t26-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40-,41+,42-,43-,44+,45+,46+,47+,48-,49-,51-,52-,53-,54-,57-,58+,59+,60-/m0/s1

InChI Key

KVLOEUJTCWCQEM-JAWZDEPWSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)COC(=O)C)O

Canonical SMILES

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)C)O)O)O)C)COC(=O)C)O

Origin of Product

United States

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